Famciclovir
Famciclovir
Famciclovir is 2-Amino-9H-purine in which the hydrogen at position 9 is substituted by a 4-acetoxy-3-(acetoxymethyl)but-1-yl group. A prodrug of the antiviral penciclovir, it is used for the treatment of acute herpes zoster (shingles), for the treatment or suppression of recurrent genital herpes in immunocompetent patients and for the treatment of recurrent mucocutaneous herpes simplex infections in HIV infected patients. It has a role as a prodrug and an antiviral drug. It is a member of 2-aminopurines and an acetate ester.
Famciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of herpes simplex virus (HSV) and varicella zoster virus (VZV) infections.
In adults with normal immune systems, famciclovir is FDA-approved:
To treat recurrent outbreaks of cold sores (also known as herpes labialis or orolabial herpes) caused by HSV
To treat recurrent outbreaks of genital herpes caused by HSV and to prevent outbreaks from reoccurring
To treat shingles (also known as herpes zoster) caused by VZV
In adults with HIV, famciclovir is FDA-approved:
To treat recurrent outbreaks of orolabial or genital herpes caused by HSV
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Famciclovir, marketed as Famvir by Novartis, is a guanine analogue used to treat herpes virus infections. It is most commonly used to treat herpes zoster (shingles). Famciclovir is a prodrug of penciclovir with higher oral bioavailability.
Famciclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of famciclovir is as a DNA Polymerase Inhibitor, and DNA Polymerase Inhibitor.
Famciclovir is a nucleoside analogue and antiviral agent used in therapy of herpes zoster and simplex virus infections. Famciclovir is associated with a low rate of mild-to-moderate serum ALT elevations during therapy, but has not been associated with instances of clinically apparent liver injury.
Famciclovir is a diacetyl 6-deoxy prodrug analog of the antiviral agent penciclovir. Orally administered, famciclovir in vivo is converted to penciclovir triphosphate, which is active against the Herpes viruses, including herpes simplex 1 and 2 and varicella-zoster. This agent inhibits the replication of viral DNA by interfering competitively with DNA polymerase. (NCI04)
An aminopurine derivative and prodrug of penciclovir which is a competitive inhibitor of herpes simplex 2 DNA polymerase. It is used to treat HERPES SIMPLEX VIRUS INFECTION.
See also: Penciclovir (has active moiety).
Famciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of herpes simplex virus (HSV) and varicella zoster virus (VZV) infections.
In adults with normal immune systems, famciclovir is FDA-approved:
To treat recurrent outbreaks of cold sores (also known as herpes labialis or orolabial herpes) caused by HSV
To treat recurrent outbreaks of genital herpes caused by HSV and to prevent outbreaks from reoccurring
To treat shingles (also known as herpes zoster) caused by VZV
In adults with HIV, famciclovir is FDA-approved:
To treat recurrent outbreaks of orolabial or genital herpes caused by HSV
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Famciclovir, marketed as Famvir by Novartis, is a guanine analogue used to treat herpes virus infections. It is most commonly used to treat herpes zoster (shingles). Famciclovir is a prodrug of penciclovir with higher oral bioavailability.
Famciclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of famciclovir is as a DNA Polymerase Inhibitor, and DNA Polymerase Inhibitor.
Famciclovir is a nucleoside analogue and antiviral agent used in therapy of herpes zoster and simplex virus infections. Famciclovir is associated with a low rate of mild-to-moderate serum ALT elevations during therapy, but has not been associated with instances of clinically apparent liver injury.
Famciclovir is a diacetyl 6-deoxy prodrug analog of the antiviral agent penciclovir. Orally administered, famciclovir in vivo is converted to penciclovir triphosphate, which is active against the Herpes viruses, including herpes simplex 1 and 2 and varicella-zoster. This agent inhibits the replication of viral DNA by interfering competitively with DNA polymerase. (NCI04)
An aminopurine derivative and prodrug of penciclovir which is a competitive inhibitor of herpes simplex 2 DNA polymerase. It is used to treat HERPES SIMPLEX VIRUS INFECTION.
See also: Penciclovir (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
104227-87-4
VCID:
VC0527736
InChI:
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
SMILES:
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C
Molecular Formula:
C14H19N5O4
Molecular Weight:
321.33 g/mol
Famciclovir
CAS No.: 104227-87-4
Inhibitors
VCID: VC0527736
Molecular Formula: C14H19N5O4
Molecular Weight: 321.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Famciclovir is 2-Amino-9H-purine in which the hydrogen at position 9 is substituted by a 4-acetoxy-3-(acetoxymethyl)but-1-yl group. A prodrug of the antiviral penciclovir, it is used for the treatment of acute herpes zoster (shingles), for the treatment or suppression of recurrent genital herpes in immunocompetent patients and for the treatment of recurrent mucocutaneous herpes simplex infections in HIV infected patients. It has a role as a prodrug and an antiviral drug. It is a member of 2-aminopurines and an acetate ester. Famciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of herpes simplex virus (HSV) and varicella zoster virus (VZV) infections. In adults with normal immune systems, famciclovir is FDA-approved: To treat recurrent outbreaks of cold sores (also known as herpes labialis or orolabial herpes) caused by HSV To treat recurrent outbreaks of genital herpes caused by HSV and to prevent outbreaks from reoccurring To treat shingles (also known as herpes zoster) caused by VZV In adults with HIV, famciclovir is FDA-approved: To treat recurrent outbreaks of orolabial or genital herpes caused by HSV HSV and VZV infections can be opportunistic infections (OIs) of HIV. Famciclovir, marketed as Famvir by Novartis, is a guanine analogue used to treat herpes virus infections. It is most commonly used to treat herpes zoster (shingles). Famciclovir is a prodrug of penciclovir with higher oral bioavailability. Famciclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of famciclovir is as a DNA Polymerase Inhibitor, and DNA Polymerase Inhibitor. Famciclovir is a nucleoside analogue and antiviral agent used in therapy of herpes zoster and simplex virus infections. Famciclovir is associated with a low rate of mild-to-moderate serum ALT elevations during therapy, but has not been associated with instances of clinically apparent liver injury. Famciclovir is a diacetyl 6-deoxy prodrug analog of the antiviral agent penciclovir. Orally administered, famciclovir in vivo is converted to penciclovir triphosphate, which is active against the Herpes viruses, including herpes simplex 1 and 2 and varicella-zoster. This agent inhibits the replication of viral DNA by interfering competitively with DNA polymerase. (NCI04) An aminopurine derivative and prodrug of penciclovir which is a competitive inhibitor of herpes simplex 2 DNA polymerase. It is used to treat HERPES SIMPLEX VIRUS INFECTION. See also: Penciclovir (has active moiety). |
---|---|
CAS No. | 104227-87-4 |
Product Name | Famciclovir |
Molecular Formula | C14H19N5O4 |
Molecular Weight | 321.33 g/mol |
IUPAC Name | [2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate |
Standard InChI | InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) |
Standard InChIKey | GGXKWVWZWMLJEH-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C |
Canonical SMILES | CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C |
Appearance | Solid powder |
Colorform | White shiny plates from ethyl acetate-hexane |
Melting Point | 102-104 °C 102 - 104 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v) Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol 1.32e+00 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, diacetate (ester) 9-(4-acetoxy-3-(acetoxymethyl)but-1-yl)-2-aminopurine BRL 42810 BRL-42810 BRL42810 famciclovir Famvi |
Vapor Pressure | 1.13X10-9 mm Hg at 25 °C (est) |
Reference | 1: Mubareka S, Leung V, Aoki FY, Vinh DC. Famciclovir: a focus on efficacy and safety. Expert Opin Drug Saf. 2010 Jul;9(4):643-58. doi: 10.1517/14740338.2010.485189. Review. PubMed PMID: 20429777. 2: Aoki FY. The continuing evolution of antiviral therapy for recurrent genital herpes: 1-day patient-initiated treatment with famciclovir. Herpes. 2007 Dec;14(3):62-5. Review. PubMed PMID: 18371288. 3: Chacko M, Weinberg JM. Famciclovir for cutaneous herpesvirus infections: an update and review of new single-day dosing indications. Cutis. 2007 Jul;80(1):77-81. Review. PubMed PMID: 17725069. 4: Simpson D, Lyseng-Williamson KA. Famciclovir: a review of its use in herpes zoster and genital and orolabial herpes. Drugs. 2006;66(18):2397-416. Review. PubMed PMID: 17181386. 5: Vinh DC, Aoki FY. Famciclovir for the treatment of recurrent genital herpes: a clinical and pharmacological perspective. Expert Opin Pharmacother. 2006 Nov;7(16):2271-86. Review. PubMed PMID: 17059383. 6: Chakrabarty A, Tyring SK, Beutner K, Rauser M. Recent clinical experience with famciclovir--a "third generation" nucleoside prodrug. Antivir Chem Chemother. 2004 Sep;15(5):251-3. Review. PubMed PMID: 15535046. 7: Dekker CL, Prober CG. Pediatric uses of valacyclovir, penciclovir and famciclovir. Pediatr Infect Dis J. 2001 Nov;20(11):1079-81. Review. PubMed PMID: 11734715. 8: Shaw T, Locarnini SA. Preclinical aspects of lamivudine and famciclovir against hepatitis B virus. J Viral Hepat. 1999 Mar;6(2):89-106. Review. PubMed PMID: 10607220. 9: Sacks SL, Wilson B. Famciclovir/penciclovir. Adv Exp Med Biol. 1999;458:135-47. Review. PubMed PMID: 10549386. 10: Young CL. Famciclovir update. Chronic hepatitis B. Adv Exp Med Biol. 1999;458:23-7. Review. PubMed PMID: 10549376. 11: Jarvest RL, Sutton D, Vere Hodge RA. Famciclovir. Discovery and development of a novel antiherpesvirus agent. Pharm Biotechnol. 1998;11:313-43. Review. PubMed PMID: 9760686. 12: Tyring SK. Advances in the treatment of herpesvirus infection: the role of famciclovir. Clin Ther. 1998 Jul-Aug;20(4):661-70. Review. PubMed PMID: 9737826. 13: Faro S. A review of famciclovir in the management of genital herpes. Infect Dis Obstet Gynecol. 1998;6(1):38-43. Review. PubMed PMID: 9678146; PubMed Central PMCID: PMC1784770. 14: Sköldenberg B. [Antiviral therapy in herpes zoster. Famciclovir and valaciclovir are two good agents against shingles]. Lakartidningen. 1997 Dec 17;94(51-52):4881-4. Review. Swedish. PubMed PMID: 9454005. 15: Grose C, Wiedeman J. Generic acyclovir vs. famciclovir and valacyclovir. Pediatr Infect Dis J. 1997 Sep;16(9):838-41. Review. PubMed PMID: 9306476. 16: Guilarte López-Mañas J, Bellot García V, Martínez MA, Hernández Quero J. [Herpetic esophagitis treated with famciclovir in an immunocompetent patient]. Gastroenterol Hepatol. 1997 Aug-Sep;20(7):384-5. Review. Spanish. PubMed PMID: 9377241. 17: Stein GE. Pharmacology of new antiherpes agents: famciclovir and valacyclovir. J Am Pharm Assoc (Wash). 1997 Mar-Apr;NS37(2):157-63. Review. PubMed PMID: 9069689. 18: Bartholomeusz A, Groenen LC, Locarnini SA. Clinical experience with famciclovir against hepatitis B virus. Intervirology. 1997;40(5-6):337-42. Review. PubMed PMID: 9675638. 19: Luber AD, Flaherty JF Jr. Famciclovir for treatment of herpesvirus infections. Ann Pharmacother. 1996 Sep;30(9):978-85. Review. PubMed PMID: 8876860. 20: Gill KS, Wood MJ. The clinical pharmacokinetics of famciclovir. Clin Pharmacokinet. 1996 Jul;31(1):1-8. Review. PubMed PMID: 8827396. |
PubChem Compound | 3324 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume